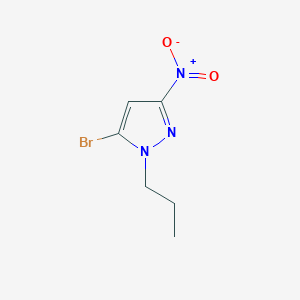
5-Bromo-3-nitro-1-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-nitro-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and a propyl group at the 1-position of the pyrazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitro-1-propyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-propyl-3-nitro-1H-pyrazole with bromine in the presence of a suitable solvent can yield the desired compound. The reaction conditions typically involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-nitro-1-propyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 3-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper.
Reduction: Hydrogen gas, catalysts like palladium on carbon (Pd/C), and solvents like ethanol or methanol.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-nitro-1-propyl-1H-pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-3-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and propyl group may also contribute to the compound’s binding affinity and selectivity towards specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1,3-dimethyl-1H-pyrazole: Similar structure with a dimethyl substitution pattern.
3-Nitro-1-propyl-1H-pyrazole: Lacks the bromine atom at the 5-position.
5-Bromo-3-nitro-1-methyl-1H-pyrazole: Similar structure with a methyl group instead of a propyl group.
Uniqueness
5-Bromo-3-nitro-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups enhances its reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C6H8BrN3O2 |
|---|---|
Molekulargewicht |
234.05 g/mol |
IUPAC-Name |
5-bromo-3-nitro-1-propylpyrazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-3-9-5(7)4-6(8-9)10(11)12/h4H,2-3H2,1H3 |
InChI-Schlüssel |
XAIPJMAFILYOEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=CC(=N1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


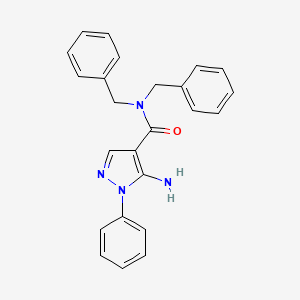
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15111855.png)
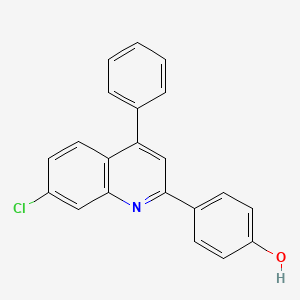

![1-(1,3-Benzothiazol-2-yl)-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]guanidine](/img/structure/B15111884.png)
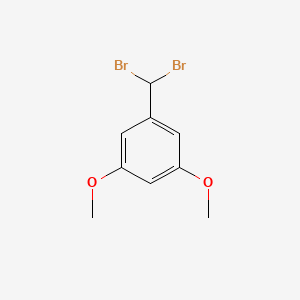
![N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B15111898.png)
![5-(Phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B15111906.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide](/img/structure/B15111907.png)
![2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15111918.png)
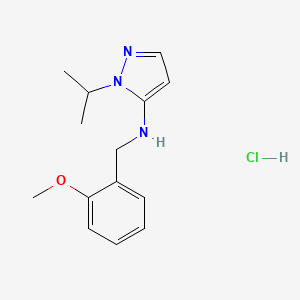
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111930.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B15111936.png)
![2-Chloro-N-[3-(2-chloro-acetylamino)-phenyl]-acetamide](/img/structure/B15111943.png)
